Desamino Glufosinate-d3
Description
Molecular Formula and Isotopic Labeling Configuration
This compound exhibits a well-defined molecular composition characterized by specific deuterium incorporation patterns. The compound possesses the molecular formula C₅H₈D₃O₄P, explicitly indicating the presence of three deuterium atoms within the molecular structure. The molecular weight of this deuterated compound is precisely 169.13 grams per mole, reflecting the increased mass contribution from the incorporated deuterium isotopes.
The isotopic labeling configuration centers on the phosphorus-bound methyl group, where three hydrogen atoms are systematically replaced with deuterium atoms. This trideuteriomethyl substitution pattern creates a distinctive mass signature that enables precise analytical differentiation from the non-labeled parent compound. The deuterium atoms occupy positions that maintain the fundamental chemical behavior of the molecule while providing the necessary mass shift for analytical applications.
Table 1: Molecular Composition and Isotopic Configuration
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₈D₃O₄P | |
| Molecular Weight | 169.13 g/mol | |
| Deuterium Atoms | 3 | |
| Isotopic Position | Methyl group attached to phosphorus | |
| Mass Shift | +3 Da from non-deuterated form |
The structural integrity of this compound remains fundamentally preserved despite the isotopic substitution, ensuring that its chromatographic and chemical properties closely mirror those of the target analyte during analytical procedures. This characteristic proves essential for its function as an internal standard in quantitative analytical methodologies.
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for deuterium-labeled compounds. The official International Union of Pure and Applied Chemistry name is designated as 4-(hydroxy(methyl-d3)phosphoryl)butanoic acid, clearly indicating both the structural framework and the specific isotopic modification. This nomenclature explicitly identifies the deuterium substitution pattern on the methyl group attached to the phosphorus center.
The Chemical Abstracts Service has assigned the registry number 1794938-71-8 to this specific deuterated compound, distinguishing it from related structures and unlabeled variants. This unique identifier ensures precise chemical identification within scientific databases and regulatory frameworks. The corresponding unlabeled parent compound for comparative purposes carries the Chemical Abstracts Service number 74265-32-0.
Table 2: Nomenclature and Registry Information
Additional nomenclature variations include the descriptor "4-(Hydroxy-(trideuteriomethyl)phosphoryl)butanoic acid," which emphasizes the trideuterium substitution pattern. These naming conventions collectively provide comprehensive identification of the compound across different scientific and regulatory contexts.
Comparative Structural Analysis with Parent Compound Glufosinate
The structural relationship between this compound and its parent compound glufosinate reveals significant molecular modifications that impact both analytical utility and biological activity. Glufosinate, with the molecular formula C₅H₁₂NO₄P and molecular weight of 181.128 grams per mole, contains an amino functional group that is absent in the desamino derivative. This amino group removal represents a fundamental structural difference that eliminates the herbicidal activity while preserving the phosphonic acid backbone essential for analytical applications.
The parent compound glufosinate functions as a glutamine synthetase inhibitor through its amino acid-like structure, specifically targeting plant enzymatic pathways. In contrast, this compound lacks this biological activity due to the absence of the amino group, rendering it suitable solely for analytical applications without interference from biological processes.
Table 3: Structural Comparison Between this compound and Glufosinate
The phosphorus-containing backbone structure remains conserved between both compounds, consisting of a butanoic acid chain with a methylphosphonic acid substituent. This structural conservation ensures that this compound maintains similar chromatographic behavior to glufosinate during analytical separations, making it an ideal internal standard for quantitative measurements.
The deuterium incorporation in this compound provides a mass increment of approximately three atomic mass units compared to a hypothetical non-deuterated desamino analog. This mass difference enables clear distinction during mass spectrometric analysis while maintaining chemical similarity to the target compound. The combination of amino group removal and deuterium labeling creates a unique analytical tool that addresses both specificity and quantification requirements in pesticide residue analysis protocols.
Properties
CAS No. |
1794938-71-8 |
|---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
169.131 |
IUPAC Name |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChI Key |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
SMILES |
CP(=O)(CCCC(=O)O)O |
Synonyms |
4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 |
Origin of Product |
United States |
Preparation Methods
Strecker Route Modifications
Early synthetic routes for glufosinate analogs relied on the Strecker reaction, which involves cyanide-mediated amination. However, due to sodium cyanide’s toxicity and challenges in separating ammonium chloride byproducts, this method has been largely phased out. For Desamino Glufosinate-d3, deuterium is introduced via deuterated ammonia (ND₃) or deuterated solvents during the Strecker reaction. Key limitations include isotopic dilution and low yields (<50%) due to competing side reactions.
Hydantoin Route Adaptations
The hydantoin route avoids cyanide but requires multi-step transformations. A deuterated variant involves:
-
Cyclization : L-homoserine reacts with deuterated phosgene (Cl₂C=O → Cl₂C=¹⁸O) to form a deuterated hydantoin intermediate.
-
Hydrolysis : Acidic hydrolysis with DCl/D₂O cleaves the hydantoin ring, yielding deuterated desamino glufosinate.
This method achieves ~70% isotopic purity but suffers from prolonged reaction times (48–72 hours).
Ketoacid Route Optimization
The ketoacid route, which avoids cyanide and hydantoin intermediates, is preferred for industrial-scale synthesis. A deuterated version proceeds as follows:
-
Phosphorylation : 3-methyl-n-butoxy phosphono propionaldehyde reacts with deuterated methylphosphonite (CD₃PO(OH)₂) under anhydrous conditions.
-
Amination : The phosphorylated aldehyde undergoes reductive amination using deuterated ammonia (ND₃) and sodium borodeuteride (NaBD₄).
-
Hydrolysis : Acidic hydrolysis (DCl/D₂O) removes protecting groups, yielding this compound.
Table 1: Comparative Analysis of Synthetic Routes
Deuterium Incorporation Strategies
Isotopic Labeling via Arbuzov Rearrangement
A patent by CN109776605B details a solvent-free Arbuzov rearrangement for deuterium insertion:
-
Reagents : 3-methyl-n-butoxy phosphono propionaldehyde, acetic acid-d₄ (CD₃COOD), and deuterated isonitrile (R-N≡C → R-N≡¹³C).
-
Conditions : Reaction at 30°C for 20 hours in deuterated acetonitrile (CD₃CN), followed by distillation to remove solvents.
-
Hydrolysis : 10% DCl/D₂O at 120°C for 6 hours achieves 85% yield with 95% deuterium incorporation.
Post-Synthetic Deuterium Exchange
For late-stage deuteration, Vulcanchem’s protocol uses catalytic deuterium oxide (D₂O) under acidic conditions:
Table 2: Deuterium-Labeling Efficiency by Method
| Method | Deuterium Source | Efficiency | Purity |
|---|---|---|---|
| Arbuzov Rearrangement | CD₃COOD, ND₃ | 95% | 95% |
| Post-Synthetic Exchange | D₂O, Pd/C | 85% | 98% |
| Reductive Amination | NaBD₄, ND₃ | 90% | 92% |
| Data from. |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Industrial-scale synthesis (CN109776605B) optimizes solvent systems to enhance deuterium retention:
Catalytic Enhancements
Lewis acids like BF₃·D₂O accelerate phosphorylation without isotopic scrambling:
-
BF₃·D₂O : Increases reaction rate by 40% compared to non-catalytic methods.
-
Zeolite Catalysts : Deuterium-exchanged zeolites (e.g., NaY-D) improve selectivity for mono-deuterated products.
Purification and Analytical Validation
Chromatographic Techniques
Isotopic Purity Assessment
Table 3: Analytical Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| Chemical Purity | >95% | HPLC |
| Isotopic Purity | >98% | ²H NMR |
| Residual Solvents | <0.1% CD₃CN | GC-MS |
| Water Content | <0.5% | Karl Fischer |
| Data from. |
Industrial Production Protocols
Batch Process Optimization
Chemical Reactions Analysis
Types of Reactions: Desamino Glufosinate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with varying functional groups .
Scientific Research Applications
Desamino Glufosinate-d3 has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glufosinate and its metabolites.
Biology: Employed in studies of herbicide resistance and the metabolic pathways of glufosinate in plants.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific metabolic pathways.
Industry: Utilized in the development of new herbicides and other agrochemicals, as well as in environmental monitoring and remediation efforts .
Mechanism of Action
The mechanism of action of Desamino Glufosinate-d3 involves the inhibition of glutamine synthetase, an enzyme critical for nitrogen metabolism in plants. By inhibiting this enzyme, the compound disrupts the synthesis of glutamine, leading to the accumulation of toxic levels of ammonia and the eventual death of the plant. This mechanism is similar to that of glufosinate, but the isotopic labeling allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
The most structurally analogous compound to Desamino Glufosinate-d3 is Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS: 1346598-74-0). This derivative introduces two functional modifications:
- An ethoxy group (-OCH₂CH₃) attached to the phosphorus atom.
- An ethyl ester (-COOCH₂CH₃) replacing the carboxylic acid group.
These changes significantly alter its physicochemical properties and applications (see Table 1).
Key Differences:
Molecular Weight and Formula: this compound: C₅H₈D₃O₄P (169.13 g/mol) . Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester: C₉H₁₆D₃O₄P (225.24 g/mol) . The added ethoxy and ethyl ester groups increase molecular weight by 56.11 g/mol, enhancing lipophilicity.
Applications: this compound: Primarily used as an isotopic internal standard for glufosinate quantification in biological and environmental matrices . Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester: Functions as a metabolite reference standard for phosphinothricin (glufosinate’s active form), aiding in tracking metabolic pathways and degradation products in plants or soil .
Physical State: this compound is a neat solid , while the ethyl ester exists as a colorless oil , reflecting differences in intermolecular forces.
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Stability and Detection : Both compounds are deuterated to resist metabolic degradation, improving traceability in isotopic labeling experiments. However, the ethyl ester’s lipophilic nature may enhance cell membrane permeability in metabolic studies .
- Structural-Activity Relationship (SAR) : The ethoxy and ester modifications in the ethyl ester derivative likely reduce polarity, mimicking prodrug forms of glufosinate that require enzymatic hydrolysis for activation. This aligns with strategies to study herbicide metabolism and environmental persistence .
- Analytical Utility: this compound’s simpler structure facilitates precise quantification via LC-MS/MS, while the ethyl ester’s complexity necessitates chromatographic methods optimized for non-polar analytes .
Biological Activity
Desamino Glufosinate-d3 is a deuterated derivative of glufosinate, a potent herbicide known for its ability to inhibit the enzyme glutamine synthetase (GS) in plants. This article explores the biological activity of this compound, including its mechanism of action, effects on plant physiology, and relevant research findings.
Overview of this compound
This compound is primarily utilized as an internal standard in analytical chemistry for quantifying glufosinate levels in various matrices. Its chemical structure allows for the tracing of metabolic pathways involving glufosinate, particularly in understanding its herbicidal effects and environmental impact.
Target Enzyme: Glutamine Synthetase (GS)
this compound acts as an irreversible inhibitor of glutamine synthetase, which catalyzes the conversion of glutamate and ammonia into glutamine. This inhibition leads to:
- Accumulation of Ammonia: The disruption of nitrogen metabolism results in elevated levels of ammonia, which is toxic to plant cells.
- Disruption of Photorespiration: The inhibition affects photorespiration pathways, leading to the buildup of glycolate and glyoxylate, further stressing the plant's metabolic functions .
Biochemical Pathways Affected
The action of this compound influences several biochemical pathways:
- Oxidative Stress Pathways: The inhibition of GS leads to increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components such as lipids and proteins.
- Growth Inhibition: The overall effect is a significant reduction in plant growth and viability due to impaired nitrogen assimilation and detoxification processes.
Pharmacokinetics
Understanding the pharmacokinetics (ADME) of this compound is crucial for assessing its biological activity:
- Absorption and Distribution: The compound's absorption can vary based on environmental factors such as soil composition and moisture levels.
- Metabolism: It undergoes various metabolic transformations within plant cells, affecting its efficacy over time.
- Excretion: The rate at which the compound is excreted or degraded in the environment influences its long-term impact on ecosystems.
Case Study 1: Time-of-Day Application Effects
A study investigated the efficacy of glufosinate (and by extension this compound) applied at different times of day. Results showed that application at midday resulted in an average control rate of 82% compared to only 65% when applied at dusk. This variability indicates that environmental conditions significantly affect herbicide performance .
Case Study 2: Expression Analysis
Research analyzed the expression levels of GS1 and GS2 mRNAs in response to glufosinate treatment. It was found that light conditions influenced GS expression significantly, with higher expression levels correlating with reduced herbicide efficacy during darker periods .
Summary Table: Biological Effects of this compound
| Effect Category | Description |
|---|---|
| Enzyme Inhibition | Irreversible inhibition of glutamine synthetase (GS) |
| Toxicity | Accumulation of ammonia leading to cellular toxicity |
| Oxidative Stress | Increased ROS production causing damage to cellular structures |
| Growth Impact | Significant reduction in plant growth and viability |
| Environmental Factors | Efficacy influenced by light conditions, soil type, and moisture availability |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying Desamino Glufosinate-d3 in complex biological matrices, and how do deuterium atoms influence detection sensitivity?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. The deuterium atoms in this compound reduce isotopic interference, improving signal resolution in complex samples . Key validation parameters include limit of detection (LOD < 0.1 ng/mL), linearity (R² > 0.99), and recovery rates (85–115%) in spiked matrices. Matrix-matched calibration is critical to account for ion suppression/enhancement effects.
Q. What synthetic pathways are most effective for producing high-purity this compound, and what are the critical purity assessment criteria?
- Methodological Answer : Deuterium incorporation typically involves catalytic exchange or custom synthesis using deuterated precursors. Post-synthesis, purity is assessed via nuclear magnetic resonance (NMR; ≥98% isotopic enrichment) and high-performance liquid chromatography (HPLC; ≥99% chemical purity). Residual solvents (e.g., DMSO) must be quantified using gas chromatography (GC) to meet ICH Q3C guidelines .
Q. How does the desamino modification impact the chemical stability of Glufosinate derivatives under varying pH and temperature conditions?
- Methodological Answer : Stability studies should be conducted in buffers (pH 3–9) at 25°C and 40°C for 30 days. The desamino group reduces susceptibility to hydrolytic degradation compared to the parent compound, as shown by <10% degradation at pH 7 after 30 days. Stability is quantified using accelerated mass spectrometry (AMS) and kinetic modeling to predict shelf-life .
Advanced Research Questions
Q. How can researchers design controlled experiments to differentiate between isotopic effects and matrix interference when using this compound as an internal standard?
- Methodological Answer : Employ a dual internal standard approach: one deuterated (e.g., this compound) and one structural analog. Compare recovery rates in spiked vs. unspiked samples under identical LC-MS conditions. Statistical tools like ANOVA can isolate isotopic effects (p < 0.05) from matrix variability. This aligns with FINER criteria (Feasible, Novel) for rigorous experimental design .
Q. What strategies resolve contradictory data regarding the environmental persistence of this compound in soil versus aquatic systems?
- Methodological Answer : Conduct microcosm studies with controlled variables (e.g., microbial activity, organic carbon content). Use stable isotope probing (SIP) to track deuterium incorporation into microbial biomass, which clarifies degradation pathways. Meta-analysis of existing data with multivariate regression can identify confounding factors (e.g., soil pH, salinity) .
Q. What in silico modeling approaches predict the interaction between this compound and non-target enzymes in metabolic pathways?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD; 100 ns trajectories) can assess binding affinities to non-target enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Comparative analysis with wild-type Glufosinate reveals structural determinants of selectivity, such as hydrogen bonding with active-site residues .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When discrepancies arise (e.g., variable degradation rates), apply Bayesian statistics to weigh evidence from multiple studies, prioritizing datasets with validated analytical protocols .
- Structural-Activity Relationships (SAR) : Use alanine scanning (as in dDAVP studies) to identify critical residues in this compound that mediate biological activity or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
